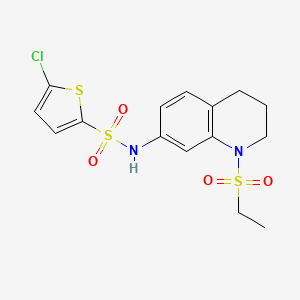

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

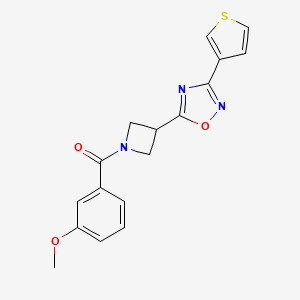

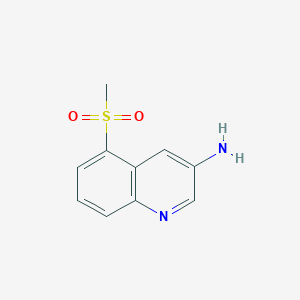

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a sulfonamide group, and a 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group might increase its polarity and solubility in water. The chlorine atom on the thiophene ring might increase its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is part of a broader class of chemical entities known for their diverse biological activities, stemming from their structural complexity and functional group diversity. Similar compounds have been synthesized to explore their cytotoxicity against various cancer cell lines. For instance, a study described the synthesis of 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and investigated their cytotoxic effects against human fibrosarcoma, mouse hepatoma, and other cell lines, highlighting the potential of such compounds in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antioxidant Properties

The antioxidant properties of compounds structurally related to this compound have been explored in scientific research. One study synthesized Anthraquinone analogues, including 2-chloro-5-(methylsulfonamide) anthraquinone, and assessed their antioxidant capacity, suggesting the potential of these compounds in mitigating oxidative stress-related conditions (Lakshman, Murthy, & Rao, 2020).

Cerebrovascular and Anticonvulsant Effects

Compounds with structural similarities to this compound have been studied for their cerebrovascular and anticonvulsant effects. For example, a series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides showed selective cerebrovasodilation and anticonvulsant activities, which could be valuable in treating neurological disorders (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes by sulfonamide derivatives, including those structurally related to this compound, has therapeutic potential. Research into inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis, for instance, highlights the role of such compounds in developing treatments for diseases modulated by these enzymes (Blank, Krog, Weiner, & Pendleton, 1980).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-5-6-12(10-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGKGBXUXJJLTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)